molecular formula C17H17ClN2OS B11352133 2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole

2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole

Cat. No.: B11352133
M. Wt: 332.8 g/mol
InChI Key: WFDPOQLEPCFMGY-UHFFFAOYSA-N
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Description

2-{[2-(4-Chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core with a chloromethylphenoxyethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Chloromethylphenoxyethylsulfanyl Group: This step involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to form 2-(4-chloro-3-methylphenoxy)ethyl chloride. Finally, this chloride is reacted with 1-methyl-1H-1,3-benzodiazole-2-thiol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the benzodiazole core suggests potential binding to DNA or proteins, while the chloromethylphenoxyethylsulfanyl group may enhance its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole
  • 2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole
  • 2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole

Uniqueness

The unique combination of the chloromethylphenoxyethylsulfanyl group with the benzodiazole core distinguishes 2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole from other similar compounds. This unique structure may confer specific biological activities and physicochemical properties that are not present in other related compounds.

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]-1-methylbenzimidazole

InChI

InChI=1S/C17H17ClN2OS/c1-12-11-13(7-8-14(12)18)21-9-10-22-17-19-15-5-3-4-6-16(15)20(17)2/h3-8,11H,9-10H2,1-2H3

InChI Key

WFDPOQLEPCFMGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2C)Cl

Origin of Product

United States

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